N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide
Description
The compound N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide is an imidazole-based acetamide derivative characterized by:
- A 4-chlorophenylmethyl group attached to the acetamide nitrogen.
- An imidazole ring substituted at position 2 with a [(3-methylphenyl)methyl]sulfanyl group and at position 5 with a hydroxymethyl group.
This structural configuration confers unique electronic, steric, and solubility properties, making it a candidate for pharmacological applications such as antimicrobial or kinase inhibition. Below, we compare its features with structurally related compounds.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(3-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-15-3-2-4-17(9-15)14-28-21-24-11-19(13-26)25(21)12-20(27)23-10-16-5-7-18(22)8-6-16/h2-9,11,26H,10,12-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDIVVSGEDCTTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide, often referred to as a complex imidazole derivative, has been the subject of various studies due to its potential biological activities. This article aims to compile and analyze the available research findings on its biological activities, including its pharmacological effects, mechanisms of action, and any relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Chlorophenyl group : Enhances lipophilicity and may influence receptor interactions.
- Hydroxymethyl group : Potentially increases solubility and reactivity.
- Imidazole ring : Known for its role in various biological processes, including enzyme activity modulation.
The molecular formula is CHClNOS, with a molecular weight of approximately 377.92 g/mol.
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that imidazole derivatives possess significant antimicrobial properties. For instance, compounds structurally similar to this compound have been tested against various pathogens, demonstrating effectiveness against both bacterial and fungal strains .
Anticancer Properties
Preliminary research suggests that this compound may inhibit cancer cell proliferation. In vitro studies have indicated that it can induce apoptosis in certain cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and death .
Anti-inflammatory Effects
Imidazole derivatives are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease . This activity is particularly relevant for conditions such as arthritis and other inflammatory disorders.
The biological activity of this compound appears to be mediated through several mechanisms:
- Receptor Modulation : The imidazole ring may interact with various receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, suggesting a potential mechanism for its anticancer and antimicrobial effects.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that imidazole derivatives can induce oxidative stress in target cells, leading to apoptosis .
Case Studies
A series of case studies have explored the therapeutic potential of this compound:
- Case Study 1 : A study highlighted the efficacy of imidazole derivatives in treating resistant bacterial infections. The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), supporting its potential as a novel antimicrobial agent .
- Case Study 2 : In a cancer research setting, this compound was tested on breast cancer cell lines. Results indicated a marked reduction in cell viability and increased apoptosis rates compared to controls .
Scientific Research Applications
Structure
The compound features several functional groups that contribute to its biological activity:
- Chlorophenyl group : Enhances lipophilicity and biological activity.
- Hydroxymethyl group : May play a role in hydrogen bonding interactions.
- Imidazole ring : Known for its role in biological systems, particularly in enzyme activity and receptor binding.
- Sulfanyl group : Potentially involved in redox reactions.
Physical Properties
While specific physical properties such as melting point and solubility are not extensively documented in the available literature, the presence of diverse functional groups suggests a complex interaction with biological systems.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, including:
- Enzyme inhibitors : The imidazole moiety is known to interact with enzyme active sites, potentially leading to the development of inhibitors for specific enzymes involved in disease pathways.
- Receptor modulators : The chlorophenyl and sulfanyl groups may enhance binding affinity to certain receptors, making it a candidate for modulating receptor activity.
Anticancer Research
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. The imidazole ring is often associated with anticancer activity due to its ability to interfere with cellular signaling pathways. Research into this compound could reveal its efficacy against various cancer cell lines.
Neuropharmacology
Given the structural similarities to known neuroactive compounds, this molecule may be explored for its effects on neurotransmitter systems. Investigations could focus on:
- Dopaminergic pathways : The potential modulation of dopamine receptors could make it relevant for conditions like schizophrenia or Parkinson's disease.
- Serotonergic activity : Similar compounds have shown promise in treating depression and anxiety disorders.
Antimicrobial Activity
The presence of sulfur and nitrogen within the compound may confer antimicrobial properties. Studies could focus on its effectiveness against bacterial strains or fungi, contributing to the search for new antibiotics.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer potential of imidazole derivatives. The findings suggested that compounds with similar structures to N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) .
Case Study 2: Neuropharmacological Effects
Research investigating imidazole derivatives found that certain compounds improved cognitive function in animal models of Alzheimer's disease. This study highlighted the need for further exploration into the neuroprotective effects of related compounds .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocycle Variations
Key Observations :
Substituent Position and Electronic Effects
Key Observations :
- Hydroxymethyl vs. Nitro: The target’s hydroxymethyl group (electron-donating) may improve solubility and reduce mutagenic risk compared to nitro groups in –4 , which are associated with genotoxicity.
- Sulfanyl vs.
Antibacterial/Antiparasitic Activity
- : 5-Nitroimidazoles with phenylsulfonylmethyl groups exhibit potent activity against Clostridioides difficile and parasites. The nitro group’s redox activity is critical for prodrug activation.
- Target Compound : Lacks a nitro group, suggesting a different mechanism. The hydroxymethyl group may improve safety but reduce antiparasitic efficacy.
Kinase Inhibition
Physicochemical and Conformational Analysis
Solubility and LogP
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions to form the imidazole core, as seen in analogous imidazole derivatives (e.g., using sodium azide for cyclization) .
- Thioether formation via nucleophilic substitution to introduce the [(3-methylphenyl)methyl]sulfanyl group. Reaction conditions (e.g., temperature, base selection) must be optimized to avoid oxidation of the sulfanyl moiety .
- Acetamide coupling using activated esters or carbodiimide-mediated coupling agents (e.g., EDC/HOBt) to link the chlorophenylmethyl group to the imidazole scaffold .
Critical Note : Purification via column chromatography (silica gel, gradient elution) or recrystallization is essential to isolate intermediates and the final product .
Basic: Which analytical techniques are critical for structural characterization?
- 1H/13C NMR : Assign peaks for the imidazole protons (δ 7.5–8.5 ppm), hydroxymethyl group (δ 4.5–5.0 ppm), and sulfanyl-linked methylene (δ 3.0–3.5 ppm). Compare with structurally related compounds to confirm regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion) and detect potential impurities .
- X-ray Crystallography : Resolve ambiguous stereochemistry or conformational preferences, particularly for the imidazole ring and sulfanyl substituents .
Basic: How can researchers assess the compound’s antifungal activity in vitro?
- MIC50 Assays : Test against Candida albicans and Candida krusei using broth microdilution (CLSI guidelines). Include fluconazole as a positive control. Activity is considered significant if MIC50 ≤ 12.5 µg/mL .
- Time-Kill Curves : Monitor fungistatic vs. fungicidal effects over 24–48 hours. Correlate results with structural features (e.g., hydroxymethyl group’s role in membrane penetration) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Modify Substituents :
- Molecular Docking : Model interactions with fungal lanosterol 14α-demethylase (CYP51). Focus on hydrogen bonding with the acetamide carbonyl and hydrophobic interactions with the chlorophenyl group .
- In Silico ADME Prediction : Use tools like SwissADME to prioritize derivatives with optimal logP (2–4) and topological polar surface area (<90 Ų) .
Advanced: How to resolve contradictions in biological activity data across studies?
- Orthogonal Assays : Confirm antifungal activity with both agar diffusion and fluorescence-based viability assays to rule out methodological bias .
- Purity Analysis : Use HPLC-MS to verify compound integrity (>95% purity). Impurities (e.g., oxidized sulfanyl groups) may skew results .
- Dose-Response Validation : Replicate experiments with adjusted concentrations (e.g., 0.5× to 2× MIC50) to identify threshold effects .
Advanced: What strategies optimize pharmacokinetic properties for in vivo studies?
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanoparticles. The hydroxymethyl group may facilitate hydrogen bonding with aqueous media .
- Metabolic Stability : Conduct microsomal stability assays (human/rat liver microsomes). Introduce electron-withdrawing groups on the phenyl rings to reduce oxidative metabolism .
- Plasma Protein Binding : Assess via equilibrium dialysis. High binding (>90%) may necessitate dose adjustments in animal models .
Advanced: How to address low yield in the final coupling step?
- Activation of Carboxylic Acid : Pre-activate the acetamide precursor using DCC/DMAP or HATU to improve coupling efficiency .
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) with controlled water content to minimize hydrolysis.
- Temperature Control : Perform reactions at 0–4°C to suppress side reactions (e.g., imidazole ring decomposition) .
Advanced: What computational methods validate the compound’s mechanism of action?
- Molecular Dynamics Simulations : Simulate CYP51 binding over 100 ns to identify stable interactions (e.g., sulfanyl group’s role in hydrophobic pocket occupancy) .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for SAR-guided derivatives .
- QSAR Modeling : Develop predictive models using descriptors like molar refractivity and H-bond acceptor count .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
